molecular formula C10H10N2O2 B1604362 methyl 6-methyl-1H-indazole-3-carboxylate CAS No. 858227-11-9

methyl 6-methyl-1H-indazole-3-carboxylate

Cat. No. B1604362
M. Wt: 190.2 g/mol
InChI Key: YIQFEMFPDHBRKF-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is used in organic synthesis . This compound is categorized as a precursor in the synthesis of various synthetic cannabinoids .


Molecular Structure Analysis

The molecular structure of “methyl 6-methyl-1H-indazole-3-carboxylate” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 190.199 Da .


Physical And Chemical Properties Analysis

“Methyl 6-methyl-1H-indazole-3-carboxylate” is a solid compound . It is soluble in water .

Scientific Research Applications

Antispermatogenic Agents

Research has identified a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including methyl 6-methyl-1H-indazole-3-carboxylate, which have been studied for their effects on testicular weight and the inhibition of spermatogenesis. Certain derivatives demonstrated potent antispermatogenic activity, highlighting their potential application in reproductive health studies (Corsi & Palazzo, 1976).

Supramolecular Chemistry

The compound's structural flexibility and electronic properties make it a candidate for exploring supramolecular interactions. For instance, the study of 1,2,3-triazoles, which share a similar nitrogen-rich structure with indazole derivatives, reveals their utility in supramolecular chemistry, offering insights into hydrogen bonding, coordination chemistry, and the design of functional materials (Schulze & Schubert, 2014).

Drug Discovery

The principles of click chemistry, which involve practical and reliable chemical transformations, have been applied to drug discovery, leveraging the bio-compatibility and specificity of reactions involving indazole derivatives. These compounds not only serve as linkers but also interact with biological targets, suggesting their potential in therapeutic development (Kolb & Sharpless, 2003).

Enzyme Inhibition

Indazole derivatives have been investigated for their inhibitory activity against enzymes like α-amylase and α-glucosidase, relevant for managing diabetes and other metabolic disorders. The structure-activity relationships of these compounds provide valuable insights for designing more effective enzyme inhibitors (Nawaz et al., 2021).

Material Science

The compound's relevance extends to materials science, where its derivatives are explored for their luminescent properties and potential applications in sensing and white-light emission. This underscores the versatility of indazole-based compounds in developing advanced materials with specific optical properties (Wang et al., 2018).

Safety And Hazards

“Methyl 6-methyl-1H-indazole-3-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-methyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQFEMFPDHBRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646847
Record name Methyl 6-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methyl-1H-indazole-3-carboxylate

CAS RN

858227-11-9
Record name Methyl 6-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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